molecular formula C20H15Cl2NO4 B299157 Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B299157
M. Wt: 404.2 g/mol
InChI Key: CGWRPAICTLKAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. This compound is also known as CCK-B receptor antagonist, and it has been studied for its potential to treat various diseases, including cancer and anxiety disorders.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its binding to the CCK-B receptor. This binding inhibits the action of cholecystokinin (CCK), which is a peptide hormone that regulates various physiological processes, including appetite, anxiety, and pain.
Biochemical and Physiological Effects:
Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to reduce anxiety and pain in animal models, and it has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate in lab experiments is its high affinity for the CCK-B receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate. One direction is to study its potential use in the treatment of gastrointestinal disorders, such as irritable bowel syndrome. Another direction is to investigate its potential as a therapeutic agent for anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate involves a series of chemical reactions. The starting materials are 3-chlorobenzoyl chloride and 4-chlorobenzoyl chloride, which are reacted with ethyl 2-oxo-2-phenylacetate in the presence of a base. This reaction produces the intermediate compound, which is then reacted with a bicyclic amine to form the final product.

Scientific Research Applications

Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has been studied for its potential to treat various diseases, including cancer, anxiety disorders, and gastrointestinal disorders. The compound has been shown to have a high affinity for the CCK-B receptor, which is involved in the regulation of various physiological processes, including appetite, anxiety, and pain.

properties

Product Name

Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Molecular Formula

C20H15Cl2NO4

Molecular Weight

404.2 g/mol

IUPAC Name

ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C20H15Cl2NO4/c1-2-27-18(25)16-15-17(24)23(14-5-3-4-13(22)10-14)19(26)20(15,16)11-6-8-12(21)9-7-11/h3-10,15-16H,2H2,1H3

InChI Key

CGWRPAICTLKAIF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2C1(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1C2C1(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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